1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol
Description
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol is a pyrazole-derived compound featuring a hydroxylated propan-2-ol chain linked to the nitrogen atom of a substituted pyrazole ring. Its molecular formula is C₇H₁₃N₃O, with a calculated molecular weight of 155.2 g/mol. The pyrazole core is substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a methyl group (-CH₃), while the propan-2-ol moiety contributes a secondary alcohol functionality.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-(3-amino-4-methylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5-3-10(4-6(2)11)9-7(5)8/h3,6,11H,4H2,1-2H3,(H2,8,9) |
InChI Key |
FTNVRZWKOVQVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(C)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
Hydrazine hydrate reacts with a β-keto alcohol precursor, such as 3-hydroxy-2-butanone, under acidic or basic conditions to form the pyrazole ring. For example, in a protocol adapted from Royal Society of Chemistry methodologies, the reaction is conducted in tetrahydrofuran (THF) with subsequent heating to 60°C. The intermediate is then purified via column chromatography (petroleum ether/ethyl acetate gradients), yielding a pyrazole-alcohol adduct.
Table 1: Cyclocondensation Reaction Parameters
Functionalization with Amino and Methyl Groups
The 3-amino-4-methyl substitution is introduced via nucleophilic amination or through the use of pre-substituted hydrazines. For instance, methylhydrazine derivatives react with halogenated intermediates under Ullmann-type coupling conditions, employing copper catalysts to install the amino group.
Post-Synthetic Modification of Pyrazole Intermediates
An alternative route involves functionalizing pre-formed pyrazole rings. This method is advantageous for scalability and purity control.
Bromination-Amination Sequence
A brominated pyrazole intermediate (e.g., 1-(4-bromo-3-nitro-1H-pyrazol-1-yl)propan-2-ol) undergoes amination via palladium-catalyzed cross-coupling. Using ammonia or aqueous methylamine in the presence of Pd(OAc)₂ and Xantphos, the nitro group is reduced to an amine, while bromine is replaced by methyl groups through Suzuki-Miyaura coupling.
Table 2: Amination and Methylation Conditions
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMF or THF enhance reaction rates by stabilizing transition states. However, THF’s lower boiling point (66°C) limits high-temperature applications, whereas DMF (153°C) permits reflux conditions for faster kinetics.
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 66 | 12 | 58 |
| DMF | 153 | 6 | 62 |
| Ethanol | 78 | 18 | 48 |
Catalytic Systems
Copper and palladium catalysts are critical for C–N and C–C bond formations. For example, CuI/1,10-phenanthroline systems achieve 85% conversion in Ullmann couplings, while Pd(dppf)Cl₂ improves Suzuki-Miyaura yields to 73%.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7 v/v), resolving the target compound (Rf = 0.35) from byproducts. Recrystallization from methanol/water mixtures further enhances purity (>98% by HPLC).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.82 (s, 1H, pyrazole-H), 4.85 (br s, 1H, -OH), 3.95 (m, 1H, -CH(OH)-), 2.25 (s, 3H, -CH₃), 1.20 (d, J = 6.2 Hz, 3H, -CH(CH₃)).
-
IR (KBr): 3340 cm⁻¹ (-NH₂), 3190 cm⁻¹ (-OH), 1595 cm⁻¹ (C=N).
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors reduce reaction times by 40% compared to batch processes, while eliminating hazardous intermediates like diazomethane . Green chemistry principles advocate for aqueous workups and recyclable catalysts, aligning with EPA guidelines.
Chemical Reactions Analysis
1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol can participate in several reactions:
Oxidation: It can be oxidized to form the corresponding pyrazole carboxylic acid.
Substitution: The amino group can undergo substitution reactions.
Reduction: Reduction of the carbonyl group can yield the alcohol form.
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various medicinal applications, primarily due to its potential as an antimicrobial agent . Research indicates that derivatives of pyrazole compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, likely through mechanisms involving the disruption of bacterial cell wall synthesis and enzyme inhibition .
Additionally, studies have explored its antifungal properties , with evidence suggesting effectiveness against fungi like Aspergillus niger and Penicillium digitatum, making it a candidate for antifungal therapies.
Moreover, ongoing research is investigating its role as an anti-inflammatory and antipyretic agent , which could lead to the development of new therapeutic drugs targeting inflammatory diseases .
Agricultural Applications
In agriculture, compounds similar to 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol have been evaluated for their potential as plant growth regulators . These compounds can enhance crop yield by modulating plant growth pathways, although specific studies on this compound are still limited .
Materials Science
The unique structural features of this compound allow it to be utilized in the development of novel materials. Its ability to form complexes with metal ions may lead to applications in creating advanced materials with specific electrical or magnetic properties .
Antimicrobial Activity Study
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol exhibited significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Synthesis and Biological Assay
Research focused on synthesizing a series of pyrazole derivatives, including 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol, evaluated their biological activity through in vitro assays. The findings revealed promising results in inhibiting tumor cell lines, suggesting potential applications in cancer therapy .
Mechanism of Action
- The exact mechanism remains an active area of research. It likely involves interactions with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
Substituent Effects: The chloro group in 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol increases molecular weight (187.63 g/mol) compared to the amino-substituted target compound (155.2 g/mol).
Propanol Position: Primary alcohols (propan-1-ol derivatives) generally exhibit higher boiling points and stronger hydrogen-bonding capacity than secondary alcohols (propan-2-ol). For example, 1-(pyrrolidin-1-yl)propan-2-ol (secondary alcohol) has a boiling point of 199.6°C , whereas primary alcohols like 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol may have higher boiling points due to increased hydrogen bonding.
Functional Group Diversity: The amino group in the target compound enables nucleophilic reactions (e.g., acylation, Schiff base formation), distinguishing it from chloro- or methyl-substituted analogs. This reactivity is critical in drug design for covalent binding or prodrug strategies. Pyrrolidinyl groups (e.g., in 1-(pyrrolidin-1-yl)propan-2-ol) introduce basicity and conformational rigidity, often exploited in catalysis or receptor-targeted molecules .
Physicochemical and Reactivity Trends
Solubility and Polarity:
- The amino and hydroxyl groups in the target compound enhance water solubility compared to halogenated analogs (e.g., chloro derivatives).
- 1-(Pyrrolidin-1-yl)propan-2-ol exhibits a density of 0.98 g/cm³ and lower polarity due to its non-aromatic pyrrolidine ring, favoring organic-phase solubility .
Biological Activity
1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol, with the CAS number 1495201-17-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a propan-2-ol moiety attached to a pyrazole ring, which contains an amino group at the 3-position and a methyl group at the 4-position. The following sections detail its biological activity, synthesis, and potential applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H13N3O |
| Molecular Weight | 155.20 g/mol |
| CAS Number | 1495201-17-6 |
| IUPAC Name | 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol |
Synthesis
The synthesis of 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol typically involves:
- Formation of the Pyrazole Ring : The initial step includes the reaction of hydrazine with a suitable carbonyl compound.
- Amination : An amino group is introduced at the 3-position of the pyrazole ring.
- Attachment of Propan-2-ol : This is achieved through nucleophilic substitution.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism involves interference with bacterial cell wall synthesis and enzyme inhibition.
Antifungal Activity
Research has demonstrated that pyrazole derivatives can inhibit fungal growth. A study on related compounds showed inhibition zones ranging from 12–16 mm against strains such as Aspergillus niger and Penicillium digitatum, suggesting potential applications in antifungal therapies .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as alpha-amylase, which is critical in carbohydrate metabolism. In vitro studies revealed that related pyrazole compounds exhibited IC50 values significantly lower than acarbose, a known alpha-amylase inhibitor . This suggests that 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol may be a potent candidate for managing conditions like diabetes.
Case Study: Antitumor Activity
A series of pyrazole derivatives were synthesized and tested for their antitumor activity against various cancer cell lines. Notably, one compound demonstrated significant cytotoxicity against SGC-7901 cells, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase . This highlights the potential of pyrazole derivatives in cancer treatment protocols.
Research Findings Summary
Research indicates that pyrazole derivatives, including 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol, possess diverse biological activities:
Q & A
Advanced Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT experiments to distinguish CH₃, CH₂, and NH₂ groups. The pyrazole ring protons typically appear at δ 6.5–7.5 ppm, while the propan-2-ol chain shows signals near δ 1.2–4.0 ppm .
- IR : Confirm hydroxyl (broad ~3300 cm⁻¹) and amino (~1600 cm⁻¹) groups.
- X-ray crystallography : Use SHELX software for structure refinement. Challenges include resolving hydrogen bonding between the hydroxyl and amino groups, which influence molecular packing .
What strategies address contradictory biological activity data in studies of pyrazole derivatives?
Advanced Research Question
Contradictions often arise from variations in substituent positions or assay conditions. Methodological solutions include:
- Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., 3-methyl vs. 4-methyl substitutions) to identify critical functional groups .
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The amino group may form hydrogen bonds with catalytic residues, while the methyl group enhances hydrophobic interactions .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with activity data to optimize substituents .
What are the stability challenges for this compound, and how can they be mitigated?
Basic Research Question
- Degradation pathways : Hydroxyl groups are prone to oxidation; amino groups may undergo hydrolysis under acidic/basic conditions.
- Stabilization methods :
- Store at –20°C under inert gas (N₂/Ar).
- Use antioxidants (e.g., BHT) in solution phases .
- Lyophilize for long-term storage.
What experimental approaches elucidate the mechanism of action in antimicrobial studies?
Advanced Research Question
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric methods.
- Time-kill kinetics : Assess bactericidal effects at varying concentrations (e.g., 0.5–64 µg/mL) .
- Resistance profiling : Compare MIC values against wild-type and efflux-pump-deficient bacterial strains .
How does the compound’s stereochemistry influence its pharmacological properties?
Advanced Research Question
- Chiral resolution : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Activity comparison : Test R and S isomers in receptor-binding assays. For example, the (S)-enantiomer may exhibit higher affinity due to spatial compatibility with binding pockets .
What analytical techniques validate purity and identity in synthetic batches?
Basic Research Question
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (>98% purity threshold).
- Mass spectrometry : Confirm molecular ion [M+H]⁺ (expected m/z ~184.1) and fragmentation patterns .
- Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values.
How can structural analogs improve the compound’s pharmacokinetic profile?
Advanced Research Question
- Prodrug design : Esterify the hydroxyl group to enhance oral bioavailability (e.g., acetyl or pivaloyl esters) .
- Metabolic stability : Introduce fluorine atoms at the pyrazole ring to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
